molecular formula C27H31N3O4S B3553919 2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide

2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide

Cat. No.: B3553919
M. Wt: 493.6 g/mol
InChI Key: XWUAJSWNEKEJQY-UHFFFAOYSA-N
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Description

2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest for researchers.

Properties

IUPAC Name

2-[[2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-18(2)28-27(32)24-8-6-7-9-25(24)29-26(31)17-30(22-15-20(4)14-21(5)16-22)35(33,34)23-12-10-19(3)11-13-23/h6-16,18H,17H2,1-5H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUAJSWNEKEJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, which is then reacted with isopropylamine and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions are usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide include:

  • N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • N-(propan-2-yl)benzamide
  • 4-methylphenylsulfonyl chloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(propan-2-yl)benzamide

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